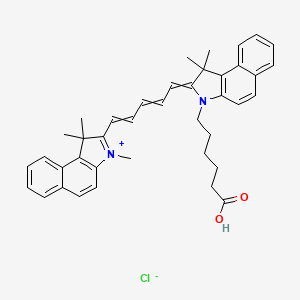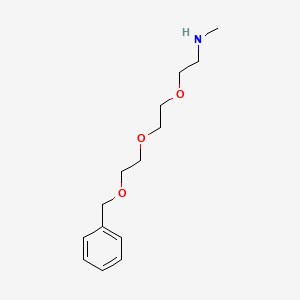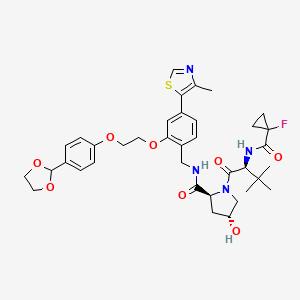
m-PEG13-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG13-azide is a polyethylene glycol (PEG)-based compound that contains an azide functional group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The azide group allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
準備方法
Synthetic Routes and Reaction Conditions
m-PEG13-azide is synthesized through the functionalization of polyethylene glycol (PEG) with an azide group. The process typically involves the following steps:
Activation of PEG: PEG is first activated by converting its terminal hydroxyl groups into reactive intermediates such as tosylates or mesylates.
Substitution Reaction: The activated PEG is then reacted with sodium azide (NaN₃) to introduce the azide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
化学反応の分析
Types of Reactions
m-PEG13-azide primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
Major Products
科学的研究の応用
m-PEG13-azide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of m-PEG13-azide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This property is exploited in the synthesis of PROTACs, where this compound serves as a linker to connect two different ligands. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
m-PEG13-azide can be compared with other PEG-based azide compounds, such as:
- m-PEG4-azide
- m-PEG8-azide
- m-PEG12-azide
Uniqueness
The uniqueness of this compound lies in its specific chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement and stability .
特性
分子式 |
C27H55N3O13 |
|---|---|
分子量 |
629.7 g/mol |
IUPAC名 |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C27H55N3O13/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-29-30-28/h2-27H2,1H3 |
InChIキー |
MJRWWLRDMAXCFR-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)
![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)


![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)


![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)
